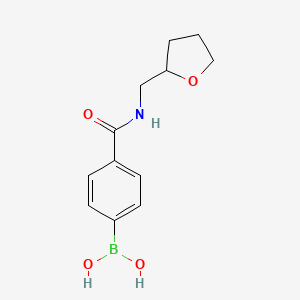

4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid

Beschreibung

4-((Tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid (CAS: 874534-61-9) is a phenylboronic acid derivative with a molecular formula of C₁₂H₁₆BNO₄ and a molecular weight of 249.07 g/mol . Its structure features a boronic acid group (-B(OH)₂) at the para position of a phenyl ring, substituted with a carbamoyl group linked to a tetrahydrofuran-2-ylmethyl moiety. This compound is utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and may have applications in boronate affinity chromatography due to its diol-binding properties .

Eigenschaften

IUPAC Name |

[4-(oxolan-2-ylmethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO4/c15-12(14-8-11-2-1-7-18-11)9-3-5-10(6-4-9)13(16)17/h3-6,11,16-17H,1-2,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQWKOHCDPHSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC2CCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675044 | |

| Record name | (4-{[(Oxolan-2-yl)methyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874534-61-9 | |

| Record name | (4-{[(Oxolan-2-yl)methyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Multi-step Synthesis Approach

According to VulcanChem (2023), the synthesis involves several steps with stringent control of reaction conditions, including temperature, solvent choice, and catalyst type, to optimize the yield and purity of 4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid.

Suzuki Coupling-Based Method

A common and effective approach for constructing the boronic acid-substituted aromatic ring is the Suzuki-Miyaura cross-coupling reaction, which couples aryl halides with boronic acid derivatives under palladium catalysis.

-

- Use of potassium carbonate as base.

- Palladium catalysts such as Pd-FibreCat 1007 or tetrakis(triphenylphosphine)palladium(0).

- Solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

- Microwave irradiation to accelerate reaction rates and improve yields.

- Reaction temperatures typically around 150 °C.

- Reaction times vary from 10 minutes (microwave-assisted) to several hours under conventional heating.

| Reaction Conditions | Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd-FibreCat 1007, K2CO3, microwave irradiation | Pd-FibreCat 1007 (0.1 mmol) | DMF | 150 °C | 10 minutes | 20 | Followed by TFA deprotection; purification by reverse phase HPLC |

| Tetrakis(triphenylphosphine)palladium(0), KF | Pd(PPh3)4 (catalyst) | THF | 150 °C | 40 minutes | 58 | Microwave-assisted; used for coupling with protected boronic acid derivatives |

These methods emphasize the use of microwave irradiation to reduce reaction time significantly while maintaining or improving yields.

Carbamoyl Group Introduction

The carbamoyl linkage to the tetrahydrofuran moiety is introduced via amide bond formation between the phenylboronic acid derivative and the tetrahydrofuran-2-ylmethylamine or its protected form.

-

- Coupling reagents and conditions are carefully chosen to avoid degradation of the boronic acid group.

- Solvent systems often include DMF or dichloromethane (DCM).

- Temperature control is crucial, often room temperature to mild heating.

Detailed Research Findings and Data

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Suzuki Coupling | Aryl bromide + 4-((tert-butoxycarbonylamino)methyl)phenylboronic acid, Pd catalyst, K2CO3, DMF, 150 °C, microwave 10 min | Formation of protected intermediate; crude product purified by reverse phase HPLC; yield ~20% |

| BOC Deprotection | Trifluoroacetic acid in DCM, room temp, 1 h | Removal of BOC group to yield free amine or carbamoyl derivative; purified by HPLC |

| Amide Bond Formation | Coupling of phenylboronic acid derivative with tetrahydrofuran-2-ylmethylamine | Formation of the carbamoyl linkage; conditions optimized to preserve boronic acid functionality |

| Purification and Characterization | Reverse phase HPLC; NMR and MS for structural confirmation | High purity product with confirmed molecular weight and structure |

Analytical Techniques for Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Used to confirm the structural integrity of the phenylboronic acid core, carbamoyl linkage, and tetrahydrofuran moiety.Mass Spectrometry (MS)

Confirms molecular weight and purity; typical ESI-MS m/z values correspond to the protonated molecular ion.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki Coupling with Microwave | Aryl bromide, protected boronic acid | Pd-FibreCat 1007, K2CO3, DMF, 150 °C, 10 min | ~20 | Fast reaction, good control over coupling | Moderate yield, requires purification |

| Suzuki Coupling with Pd(PPh3)4 | Aryl bromide, boronic acid derivative | Pd(PPh3)4, KF, THF, 150 °C, 40 min | 58 | Higher yield, microwave-assisted | Requires handling of air-sensitive catalyst |

| Carbamoyl Formation | Phenylboronic acid derivative, tetrahydrofuran-2-ylmethylamine | Mild acidic conditions for deprotection | N/A | Preserves boronic acid, selective coupling | Multi-step, sensitive to conditions |

Analyse Chemischer Reaktionen

Types of Reactions

4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and is widely used in the synthesis of biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative. This reaction is usually carried out using oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: The tetrahydrofuran-2-ylmethylcarbamoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Potassium Carbonate: Commonly used as a base in coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Formed through oxidation of the boronic acid group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid has several applications in scientific research, including:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.

Material Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

Biological Research: Studied for its interactions with biological molecules and potential use in biochemical assays.

Wirkmechanismus

The mechanism of action of 4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful as an enzyme inhibitor, particularly for enzymes that have active sites containing serine or threonine residues. The boronic acid group interacts with the hydroxyl groups of these residues, leading to the formation of a stable complex that inhibits enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on pKa and Reactivity

The pKa of phenylboronic acid derivatives is critical for their binding affinity to diols (e.g., in chromatography) and reactivity in cross-coupling reactions.

The sulfonamide and sulfonyl substituents lower the pKa by 1.4–1.7 units compared to phenylboronic acid, enabling diol binding at physiological pH . The target compound’s carbamoyl group is electron-withdrawing, which may similarly reduce pKa, though experimental data is lacking.

Functional Group Variations

Carbamoyl Derivatives

The tetrahydrofuran group in the target compound likely improves lipophilicity compared to dimethylcarbamoyl derivatives, affecting partitioning in biphasic reactions .

Heterocyclic Ethers

Functional Group Diversity

The aldehyde in 4-Formylphenylboronic acid enables conjugation reactions, while the tetrazole group in 4-(Tetrazol-5-yl)phenylboronic acid mimics carboxylic acids in drug design .

Biologische Aktivität

4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid (CAS No. 874534-61-9) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tetrahydrofuran moiety and a phenylboronic acid component. Research into its biological activity is crucial for understanding its therapeutic potential in various medical applications.

- Molecular Formula : C₁₂H₁₆BNO₄

- Molecular Weight : 249.07 g/mol

- H-Bond Donor : 3

- H-Bond Acceptor : 4

The biological activity of this compound primarily involves its interaction with biological targets through the boron atom, which can form reversible covalent bonds with diols and amino groups in biomolecules. This property is leveraged in various therapeutic applications, including:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes by binding to their active sites.

- Cell Signaling Modulation : It may influence cell signaling pathways by interacting with proteins involved in cell growth and differentiation.

Biological Activity Overview

Research has demonstrated that boronic acids, including this compound, exhibit a range of biological activities:

-

Antimicrobial Activity :

- Boronic acids have shown effectiveness against various microorganisms, including bacteria and fungi. They can inhibit microbial growth depending on their concentration and structural characteristics .

- A study indicated that certain boronic acid derivatives could stimulate or inhibit the growth of cyanobacteria, highlighting their dual role as potential antimicrobial agents .

-

Anticancer Properties :

- Preliminary studies suggest that this compound may possess anticancer properties by inhibiting pathways critical for cancer cell proliferation.

- The compound's ability to modulate the JAK-STAT signaling pathway suggests potential applications in cancer therapy.

- Potential in Diabetes Management :

Case Studies and Research Findings

Several studies have investigated the biological activity of boronic acids, providing insights into their mechanisms and effects:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid, and how can purity be optimized?

- Methodology : The compound is synthesized via coupling reactions between tetrahydrofuran-derived amines and boronic acid precursors. A typical approach involves:

- Reacting 4-carboxyphenylboronic acid with (tetrahydrofuran-2-yl)methylamine in the presence of coupling agents like EDC/HOBt .

- Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization from methanol/water to achieve >98% purity .

Q. How should this compound be characterized to confirm structural integrity?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR to verify the tetrahydrofuran carbamate linkage and boronic acid moiety. Look for characteristic shifts: B-OH protons (~δ 6.5–7.5 ppm) and tetrahydrofuran ring protons (δ 1.5–4.0 ppm) .

- FT-IR : Confirm boronic acid B-O stretching (~1340 cm⁻¹) and carbamate C=O (~1680 cm⁻¹) .

- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry for molecular ion validation (expected [M+H]+ ~278.1 g/mol) .

Q. What stability and storage conditions are critical for this boronic acid derivative?

- Stability : The compound is hygroscopic and prone to protodeboronation under acidic or aqueous conditions. Store at 0–6°C in a desiccator under argon .

- Handling : Use anhydrous solvents (e.g., THF, DMF) for reactions. Avoid prolonged exposure to oxygen or light to prevent decomposition .

Advanced Research Questions

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions, and what are common challenges?

- Applications : Acts as a boronic acid partner for synthesizing biaryl structures in drug intermediates. Example: Coupling with brominated heterocycles to generate kinase inhibitors .

- Optimization :

- Use Pd(PPh₃)₄ or XPhos-Pd-G3 catalysts in degassed toluene/ethanol mixtures (3:1) at 80°C .

- Challenges include steric hindrance from the tetrahydrofuran carbamate group, which may reduce coupling efficiency. Pre-complexation with Lewis acids (e.g., MgSO₄) can enhance reactivity .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Case Study : Discrepancies in cytotoxicity assays (e.g., varying IC₅₀ values across cell lines) may arise from:

- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity. Confirm solubility via dynamic light scattering (DLS) .

- Boronate Ester Formation : Test activity in glucose-free media to minimize interference from diol-containing biomolecules (e.g., sialic acid) .

Q. How does the tetrahydrofuran carbamate group influence interactions with biological targets?

- Mechanistic Insights :

- The carbamate group enhances membrane permeability via hydrogen bonding with lipid headgroups .

- In glycan-binding studies, the tetrahydrofuran moiety may sterically hinder interactions with flat saccharide surfaces but improve selectivity for branched glycans (e.g., N-linked oligosaccharides) .

- Experimental Design : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with model lectins or enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.